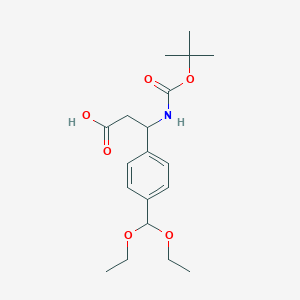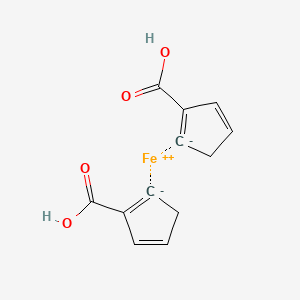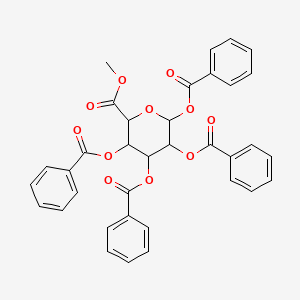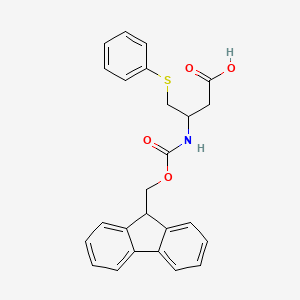![molecular formula C34H46O2P- B13399930 [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite CAS No. 70146-21-3](/img/structure/B13399930.png)
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite is a complex organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite typically involves the reaction of 2,3-dihydroxybiphenyl with 2,4-ditert-butylphenol in the presence of a phosphinating agent such as phosphorus trichloride or phosphorus oxychloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine to neutralize the generated hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated reactors and purification systems, such as distillation and recrystallization, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phosphine oxides
Reduction: Corresponding phosphine
Substitution: Various substituted phosphinites depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphinite complexes.
Biology: Investigated for its potential as an antioxidant due to the presence of sterically hindered phenol groups.
Medicine: Explored for its role in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance thermal stability and reduce oxidation.
Wirkmechanismus
The mechanism of action of [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite involves its ability to donate and accept electrons, making it an effective ligand in coordination chemistry. The bulky tert-butyl groups provide steric protection, enhancing the stability of the resulting complexes. The compound can interact with various molecular targets, including metal ions and reactive oxygen species, through its phenoxy and phosphinite groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- 2,4-Di-tert-butylphenol
Uniqueness
Compared to similar compounds, [2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite is unique due to its specific structure, which combines the properties of both phenoxy and phosphinite groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications. The presence of two bulky tert-butyl groups also provides enhanced steric protection, making it more stable and less prone to degradation.
Eigenschaften
CAS-Nummer |
70146-21-3 |
|---|---|
Molekularformel |
C34H46O2P- |
Molekulargewicht |
517.7 g/mol |
IUPAC-Name |
[2,3-bis(2,4-ditert-butylphenyl)phenoxy]phosphinite |
InChI |
InChI=1S/C34H46O2P/c1-31(2,3)22-16-18-24(27(20-22)33(7,8)9)25-14-13-15-29(36-37-35)30(25)26-19-17-23(32(4,5)6)21-28(26)34(10,11)12/h13-21,37H,1-12H3/q-1 |
InChI-Schlüssel |
QRCHZOBGJWYNPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C(=CC=C2)OP[O-])C3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)
![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)


![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
![cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate](/img/structure/B13399902.png)

![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)


